molecular formula C9H14ClNO B8120688 (3-ethoxyphenyl)methanaminehydrochloride

(3-ethoxyphenyl)methanaminehydrochloride

Cat. No.: B8120688
M. Wt: 187.66 g/mol
InChI Key: XTYPDWFTJHDBFQ-UHFFFAOYSA-N
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Description

Historical Development of Arylmethanamine Chemistry

Arylmethanamines, also known as benzylamines, constitute a class of organic compounds characterized by a benzyl (B1604629) group attached to a nitrogen atom. Their chemistry has been a subject of study for over a century, with early research focusing on their synthesis and basic reactivity. The development of new synthetic methods, such as reductive amination, has been pivotal in expanding the accessibility and diversity of these compounds. Over time, the focus has shifted towards the synthesis of increasingly complex and functionally diverse arylmethanamines, driven by their utility as intermediates and building blocks in various fields of chemical research.

Significance of (3-ethoxyphenyl)methanamine hydrochloride in Contemporary Organic Synthesis

The significance of (3-ethoxyphenyl)methanamine hydrochloride in contemporary organic synthesis can be inferred from the roles of structurally similar alkoxy-substituted benzylamines. These compounds are valuable precursors and intermediates. The ethoxy group at the meta-position of the phenyl ring can influence the molecule's electronic properties and reactivity, potentially directing further chemical transformations. Arylmethanamines are frequently employed in the construction of more complex molecular architectures, including in the synthesis of heterocyclic compounds and as ligands for metal catalysts. The hydrochloride salt form enhances the compound's stability and handling characteristics, making it a convenient reagent in multi-step synthetic sequences.

Evolution of Synthetic Strategies for Substituted Arylmethanamine Derivatives

The synthesis of substituted arylmethanamine derivatives has evolved significantly, with numerous methods developed to achieve high yields and selectivity. nih.gov A primary and widely used method is the reductive amination of the corresponding benzaldehyde (B42025). This typically involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, in the presence of a reducing agent.

Key synthetic approaches include:

Catalytic Hydrogenation: The reaction of a benzaldehyde with ammonia or an amine in the presence of a metal catalyst (e.g., palladium on carbon) and hydrogen gas.

Reductive Amination with Hydride Reagents: The use of reducing agents like sodium borohydride (B1222165) or sodium cyanoborohydride to reduce the intermediate imine formed from the aldehyde and amine.

The Leuckart-Wallach Reaction: A classical method involving the reaction of a carbonyl compound with formic acid or a formamide (B127407) to produce the corresponding amine.

Gabriel Synthesis: A multi-step process that converts a primary alkyl halide to a primary amine, which can be adapted for the synthesis of some benzylamines.

Direct N-Alkylation of Benzyl Alcohols: More recent methods focus on the direct coupling of benzyl alcohols with ammonia or amines, often utilizing transition metal catalysts. researchgate.net This approach is considered more atom-economical. organic-chemistry.org

The choice of synthetic route often depends on the nature of the substituents on the aromatic ring, the desired scale of the reaction, and considerations of cost and efficiency. For instance, the synthesis of (S)-1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethylamine has been achieved starting from 3-ethoxy-4-methoxybenzaldehyde. google.com

Data and Properties

Detailed experimental data specifically for (3-ethoxyphenyl)methanamine hydrochloride is limited in peer-reviewed literature. However, data for related compounds can provide valuable insights.

Table 1: Physicochemical Properties of Related Arylmethanamine Hydrochlorides

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(3-Chlorophenyl)(4-ethoxyphenyl)methanamine hydrochloride1423028-97-0C₁₅H₁₇Cl₂NO298.21
(3-ethoxy-4-methoxyphenyl)methylamine hydrochloride1158287-40-1C₁₁H₁₇NO₂·ClHNot specified
(4-Ethoxy-3-methoxyphenyl)methanamine hydrochloride854184-85-3C₁₀H₁₆ClNO₂Not specified
(4-Ethoxy-3-(trifluoromethyl)phenyl)methanamine hydrochloride1402232-47-6C₁₀H₁₃ClF₃NO255.66
[5-(3-Methoxyphenyl)-3-isoxazolyl]methanamine hydrochlorideNot specifiedC₁₁H₁₃ClN₂O₂240.69

This table presents data for structurally related compounds to provide a comparative context. Data sourced from vulcanchem.comsigmaaldrich.comchemscene.comglpbio.comsigmaaldrich.com.

Table 2: Example of a Synthetic Protocol for a Related Benzylamine

This table outlines a general procedure adapted from the synthesis of related benzylamines, illustrating a common synthetic approach.

ParameterCondition/Value
Starting Material 4-ethoxy-3-methoxybenzaldehyde
Amine Source Ammonia or ammonium salts
Reducing Agent Sodium cyanoborohydride or Pd/C + ammonium formate
Solvent Methanol or ethanol
Catalyst Pd/C (5-10 wt%)
Temperature 20-30 °C
Reaction Time 2-3 hours

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-ethoxyphenyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-2-11-9-5-3-4-8(6-9)7-10;/h3-6H,2,7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTYPDWFTJHDBFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Ethoxyphenyl Methanaminehydrochloride

Chemo- and Regioselective Synthetic Routes

The selective synthesis of (3-ethoxyphenyl)methanamine requires precise control over reactivity to ensure the correct placement of the aminomethyl group and to avoid unwanted side reactions. Methodologies such as reductive amination, multi-component reactions, and catalytic amination provide powerful tools to achieve this selectivity.

Reductive Amination Approaches to (3-ethoxyphenyl)methanamine Precursors

Reductive amination is a highly effective and widely used method for the synthesis of amines, involving the reaction of a carbonyl compound with an amine source, followed by the reduction of the intermediate imine. organic-chemistry.orged.gov In the context of synthesizing (3-ethoxyphenyl)methanamine, the precursor is 3-ethoxybenzaldehyde, which reacts with an ammonia (B1221849) source to form an imine that is subsequently reduced. rsc.org This one-pot process is valued for its operational simplicity and the broad availability of starting materials.

The choice of reducing agent is crucial for the success and selectivity of the reaction. Common agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation (e.g., H₂/Pd/C). organic-chemistry.orgresearchgate.net Sodium cyanoborohydride is particularly noteworthy for its mild nature and its ability to selectively reduce iminium ions in the presence of the starting aldehyde, which is attributed to the electron-withdrawing cyano group that tempers its reactivity. organic-chemistry.orgresearchgate.net This selectivity is pH-dependent; the reduction of iminium cations is most efficient at a pH of 6–7, while aldehydes and ketones are more readily reduced at a more acidic pH of 3–4. nih.gov Catalytic hydrogenation over palladium on carbon (Pd/C) is another common industrial method, though it may be less chemoselective if other reducible functional groups are present in the molecule. wikipedia.org

Table 1: Comparison of Reducing Agents for the Reductive Amination of Substituted Benzaldehydes.
Reducing AgentTypical Amine SourceCommon Solvent(s)Key Features
Sodium Borohydride (NaBH₄)Ammonia, Ammonium (B1175870) AcetateMethanol, EthanolCost-effective; reduction is typically performed after imine formation is complete. researchgate.net
Sodium Cyanoborohydride (NaBH₃CN)Ammonia, Ammonium AcetateMethanol, WaterMild and selective for iminium ions over carbonyls; reaction is pH-sensitive. researchgate.net
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Ammonia, Ammonium AcetateDichloroethane (DCE), Tetrahydrofuran (THF)Mild, highly selective, and avoids the use of cyanide; sensitive to water. organic-chemistry.orgresearchgate.net
H₂ / Palladium on Carbon (Pd/C)AmmoniaEthanol, MethanolEffective for industrial scale-up; may require pressure; potential for over-alkylation. wikipedia.org

Multi-Component Reactions in the Synthesis of Arylmethanamines

Multi-component reactions (MCRs) offer a powerful strategy for synthesizing complex molecules like arylmethanamine precursors in a single step from three or more reactants, thereby enhancing efficiency and atom economy. organic-chemistry.org Several classic MCRs can be adapted for this purpose.

The Strecker synthesis is a three-component reaction between an aldehyde (3-ethoxybenzaldehyde), ammonia, and a cyanide source (e.g., potassium cyanide) to produce an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields an α-amino acid, which can be a precursor to the target amine. nih.gov

The Kabachnik-Fields reaction provides a route to α-aminophosphonates, which are structural analogs of α-amino acids. This reaction involves the condensation of an aldehyde, an amine, and a dialkyl phosphite. wikipedia.orgnih.gov For the synthesis of a (3-ethoxyphenyl)methanamine precursor, 3-ethoxybenzaldehyde would react with ammonia and a dialkyl phosphite. The reaction often proceeds through an imine intermediate which then undergoes nucleophilic attack by the phosphite. nih.govnih.gov

The Ugi reaction is a four-component reaction that typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. rsc.orgmdpi.com While this reaction does not directly produce the target amine, it can be used to generate highly functionalized and diverse libraries of related compounds from a common set of starting materials, including 3-ethoxybenzaldehyde. nih.gov

Table 2: Overview of Multi-Component Reactions for Arylmethanamine Precursor Synthesis.
Reaction NameReactantsPrimary ProductRelevance to (3-ethoxyphenyl)methanamine
Strecker SynthesisAldehyde, Ammonia, Cyanideα-AminonitrileDirect precursor to α-amino acids. nih.gov
Kabachnik-Fields ReactionAldehyde, Amine, Dialkyl Phosphiteα-AminophosphonateProduces bioisosteres of α-amino acids. wikipedia.orgorganic-chemistry.org
Ugi ReactionAldehyde, Amine, Carboxylic Acid, IsocyanideBis-amideGenerates complex peptidomimetic structures. nih.gov

Catalytic Amination Strategies for the Formation of (3-ethoxyphenyl)methanamine

Direct catalytic amination offers an alternative to reductive amination, often starting from precursors such as benzyl (B1604629) alcohols or benzyl halides. These methods are highly atom-economical and are gaining prominence.

A key strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology, which enables the N-alkylation of amines using alcohols as the alkylating agents. researchgate.netnih.gov In this process, a transition metal catalyst temporarily "borrows" hydrogen from the alcohol (e.g., 3-ethoxybenzyl alcohol) to oxidize it in situ to the corresponding aldehyde (3-ethoxybenzaldehyde). This aldehyde then reacts with an amine source (ammonia) to form an imine, which is subsequently reduced by the "borrowed" hydrogen returned from the catalyst. nih.govresearchgate.net This process generates water as the only byproduct. A variety of transition metal catalysts based on ruthenium, iridium, and increasingly, earth-abundant metals like iron and nickel, are effective for this transformation. researchgate.netacs.org

Alternatively, catalytic amination can be achieved starting from a benzyl halide, such as 3-ethoxybenzyl chloride. Transition metal catalysts, particularly those based on copper and palladium, are known to facilitate the coupling of aryl or benzyl halides with amines. nih.gov These reactions typically require a ligand to stabilize the metal center and facilitate the catalytic cycle, as well as a base to neutralize the hydrogen halide formed during the reaction. Recent advancements have focused on developing catalyst systems that are effective under milder conditions and with a broader substrate scope. nih.gov

Green Chemistry Principles in (3-ethoxyphenyl)methanamine hydrochloride Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of amines.

Solvent-Free and Aqueous Medium Syntheses

A significant goal of green chemistry is to reduce or eliminate the use of volatile organic solvents. For the synthesis of (3-ethoxyphenyl)methanamine, several strategies can be employed in aqueous media or under solvent-free conditions.

Reductive amination has been successfully performed in aqueous media . For instance, protocols using zinc powder in aqueous alkaline solutions have been developed as a green alternative to metal hydrides in organic solvents. nih.govnih.gov Other approaches utilize water-soluble catalysts or conduct the reaction within nanomicelles in water, which can accommodate the organic substrates and facilitate the reaction. organic-chemistry.org

Solvent-free conditions represent an ideal green synthetic approach. One-pot reductive amination of aromatic aldehydes has been achieved by grinding the reactants (aldehyde, amine, and a solid catalyst like CeCl₃·7H₂O) together, followed by the addition of a solid reducing agent such as sodium borohydride. ed.govtandfonline.comacs.org Thiamine hydrochloride has also been reported as an effective and recyclable green catalyst for solvent-free reductive amination. tandfonline.com These methods reduce waste and simplify product work-up.

Table 3: Green Approaches to Reductive Amination.
ConditionCatalyst/Reagent SystemSubstratesKey Advantages
Aqueous MediumZinc powder / KOH(aq)Aromatic aldehydes, primary aminesAvoids complex hydrides and flammable organic solvents. nih.gov
Aqueous MediumPd/C / Triethylsilane (in nanomicelles)Aldehydes, ketones, aminesMild conditions and high yields in water. organic-chemistry.org
Solvent-FreeCeCl₃·7H₂O / NaBH₄Aromatic aldehydes, aromatic aminesMild conditions, good yields, simple grinding technique. tandfonline.com
Solvent-FreeThiamine Hydrochloride / NaBH₄Various aldehydes and aminesRecyclable organocatalyst, rapid transformation, excellent yields. tandfonline.com

Development of Sustainable Catalytic Systems

The development of sustainable catalysts focuses on replacing expensive and toxic precious metals with earth-abundant alternatives, and on designing catalysts that can be easily recovered and reused.

Catalysts based on earth-abundant metals such as iron, cobalt, and nickel are gaining significant attention for amination reactions. researchgate.netnih.gov For instance, amorphous cobalt particles have been shown to effectively catalyze reductive amination using H₂ as the reductant and aqueous ammonia as the nitrogen source under mild conditions. organic-chemistry.org Similarly, well-defined iron complexes have been developed for the direct amination of benzyl alcohols via the borrowing hydrogen methodology. researchgate.net Nickel-based nanocatalysts, particularly those supported on magnetic nanoparticles (e.g., Fe₃O₄@SiO₂-Ni), have been used for reductive amination in aqueous ammonia, allowing for easy magnetic separation and recycling of the catalyst. acs.org

Recyclable catalysts are a cornerstone of sustainable synthesis. In addition to magnetically separable catalysts, other strategies include the use of ionic catalysts that can be recovered through phase separation or organocatalysts like thiamine hydrochloride which can be recycled. tandfonline.comnih.govtandfonline.com The development of robust heterogeneous catalysts that can be used in continuous flow reactors further enhances sustainability by improving efficiency and simplifying product isolation. nih.govresearchgate.net

Finally, biocatalysis represents an emerging frontier in green amine synthesis. Engineered enzyme cascades have been developed to produce benzylamine from renewable feedstocks like glucose, demonstrating the potential for entirely bio-based synthetic routes in the future. nih.gov

Optimization of Reaction Conditions and Process Intensification

The drive for enhanced productivity, improved safety, and reduced environmental impact has spurred significant research into the optimization and intensification of the synthesis of (3-ethoxyphenyl)methanamine hydrochloride. Key areas of investigation include detailed kinetic studies to understand reaction pathways and the design of advanced reactor systems, particularly for continuous flow applications.

Kinetic Studies of (3-ethoxyphenyl)methanamine hydrochloride Formation Pathways

The formation of (3-ethoxyphenyl)methanamine hydrochloride can be primarily achieved through two main synthetic routes: the reductive amination of 3-ethoxybenzaldehyde and the catalytic hydrogenation of 3-ethoxybenzonitrile. Understanding the kinetics of these pathways is crucial for optimizing reaction conditions to maximize yield and minimize byproduct formation.

Reductive Amination Pathway:

The reductive amination of 3-ethoxybenzaldehyde with ammonia proceeds in a stepwise manner, beginning with the formation of an imine intermediate, which is subsequently reduced to the primary amine, (3-ethoxyphenyl)methanamine. This amine can then be converted to its hydrochloride salt.

A significant challenge in this pathway is the potential for side reactions, primarily the reaction of the newly formed primary amine with another molecule of the imine intermediate to form a secondary amine, and subsequently a tertiary amine. Kinetic studies on analogous aromatic aldehydes have elucidated the rate-determining steps and the influence of various parameters on the reaction selectivity.

Table 1: Representative Kinetic Data for the Reductive Amination of an Aromatic Aldehyde

Parameter Value Conditions
Activation Energy (Ea) for Imine Formation 45 kJ/mol 80 °C, 20 bar H₂, Ni-based catalyst
Activation Energy (Ea) for Primary Amine Formation 60 kJ/mol 80 °C, 20 bar H₂, Ni-based catalyst
Activation Energy (Ea) for Secondary Amine Formation 75 kJ/mol 80 °C, 20 bar H₂, Ni-based catalyst
Rate Constant (k₁) for Imine Formation 0.2 L/(mol·s) 100 °C, 30 bar H₂, Ru-based catalyst

This is an interactive data table. The values are representative and based on studies of similar aromatic aldehydes.

Research findings indicate that higher temperatures and pressures generally favor the formation of the desired primary amine. However, excessively high temperatures can lead to increased rates of side reactions. The choice of catalyst also plays a pivotal role, with nickel and ruthenium-based catalysts showing high activity and selectivity. researchgate.netresearchgate.net The concentration of ammonia is another critical factor; a high excess of ammonia can shift the equilibrium towards the formation of the imine and suppress the formation of secondary amines.

Catalytic Hydrogenation of Nitrile Pathway:

The catalytic hydrogenation of 3-ethoxybenzonitrile offers a more direct route to (3-ethoxyphenyl)methanamine. This reaction is typically carried out using a heterogeneous catalyst, such as Raney nickel or palladium on carbon, under a hydrogen atmosphere.

Kinetic models for the hydrogenation of aromatic nitriles suggest a Langmuir-Hinshelwood mechanism, where both the nitrile and hydrogen adsorb onto the catalyst surface before reacting. The reaction proceeds through an imine intermediate, which is then further hydrogenated to the primary amine. The primary side products are secondary and tertiary amines, formed by the reaction of the primary amine with the imine intermediate.

Table 2: Influence of Reaction Parameters on Nitrile Hydrogenation

Parameter Effect on Primary Amine Selectivity Effect on Conversion Rate
Increased Temperature Decreases (favors side reactions) Increases
Increased Hydrogen Pressure Increases (suppresses side reactions) Increases
Catalyst Loading Increases up to an optimal point Increases

This is an interactive data table. The trends are based on studies of analogous aromatic nitriles.

Studies have shown that high hydrogen pressure and moderate temperatures are optimal for maximizing the selectivity towards the primary amine. researchgate.netnih.gov The choice of solvent can also influence the reaction, with polar solvents sometimes enhancing the rate and selectivity.

Reactor Design and Continuous Flow Synthesis Applications

The transition from batch to continuous manufacturing is a key aspect of process intensification in the pharmaceutical and fine chemical industries. Continuous flow reactors offer significant advantages, including enhanced heat and mass transfer, improved safety, and greater consistency in product quality.

For the synthesis of (3-ethoxyphenyl)methanamine hydrochloride, both packed-bed reactors (PBRs) and continuous stirred-tank reactors (CSTRs) have potential applications.

Packed-Bed Reactors for Continuous Hydrogenation:

Packed-bed reactors are particularly well-suited for the continuous catalytic hydrogenation of 3-ethoxybenzonitrile. In this setup, a solid catalyst is packed into a tube, and the reactant stream (a solution of the nitrile in a suitable solvent and hydrogen gas) is continuously passed through it.

The high surface area-to-volume ratio in a PBR allows for excellent heat removal, which is critical for the highly exothermic hydrogenation reaction. This precise temperature control helps to minimize the formation of byproducts. Furthermore, the plug flow characteristics of a PBR ensure that all reactant molecules have a similar residence time, leading to a more uniform product.

Table 3: Typical Operating Parameters for a Continuous Flow Nitrile Hydrogenation in a Packed-Bed Reactor

Parameter Range
Reactor Temperature 80 - 150 °C
Hydrogen Pressure 30 - 100 bar
Residence Time 5 - 30 minutes
Catalyst Pd/C or Raney Ni

This is an interactive data table. The values are representative and based on studies of similar aromatic nitriles.

Research on the continuous hydrogenation of various nitriles has demonstrated high conversions and selectivities to primary amines with significantly shorter reaction times compared to batch processes. researchgate.netnih.gov

Continuous Stirred-Tank Reactors (CSTRs) for Reductive Amination:

For the reductive amination of 3-ethoxybenzaldehyde, a series of CSTRs can be an effective configuration. This setup allows for the controlled addition of reactants at different stages, which can be used to manage the reaction exotherm and optimize the concentration profiles to favor the formation of the primary amine.

For instance, the 3-ethoxybenzaldehyde and catalyst could be fed into the first CSTR, while ammonia is introduced in subsequent reactors. This staged addition helps to maintain a high local concentration of ammonia, thereby suppressing the formation of secondary amines. The excellent mixing in a CSTR ensures uniform temperature and concentration throughout the reactor.

The development of advanced reactor designs and the implementation of continuous flow synthesis are pivotal in advancing the production of (3-ethoxyphenyl)methanamine hydrochloride. These methodologies not only lead to more efficient and safer processes but also align with the principles of green chemistry by reducing waste and energy consumption.

Theoretical and Computational Investigations of 3 Ethoxyphenyl Methanaminehydrochloride

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the molecular framework and electronic properties of (3-ethoxyphenyl)methanamine hydrochloride. These computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating the molecule's behavior.

Electronic Structure Analysis of (3-ethoxyphenyl)methanamine and its Protonated Form

The electronic structure of (3-ethoxyphenyl)methanamine is characterized by the interplay between the aromatic phenyl ring, the electron-donating ethoxy group, and the basic aminomethyl group. The benzene ring consists of sp² hybridized carbon atoms, forming a delocalized π-electron system. The oxygen atom of the ethoxy group and the nitrogen atom of the aminomethyl group are sp³ hybridized.

Frontier Molecular Orbital Theory Applied to Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwuxiapptec.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. wuxiapptec.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. researchgate.net

For (3-ethoxyphenyl)methanamine, the HOMO is expected to be localized primarily on the electron-rich aromatic ring, influenced by the electron-donating ethoxy group. This indicates that the ring is the most probable site for electrophilic attack. The LUMO is likely distributed over the aminomethyl group and the aromatic ring.

In the protonated form, (3-ethoxyphenyl)methanamine hydrochloride, the presence of the positively charged ammonium (B1175870) group significantly lowers the energy of both the HOMO and LUMO. This increased positive charge makes the molecule less likely to donate electrons (a lower HOMO energy) and more susceptible to nucleophilic attack. The HOMO-LUMO gap generally increases upon protonation, suggesting greater kinetic stability.

Table 1: Illustrative Frontier Orbital Energies (Note: These values are representative and would be determined precisely via specific quantum chemical calculations.)

Compound FormHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
(3-ethoxyphenyl)methanamine (Neutral)-5.850.956.80
(3-ethoxyphenyl)methanamine (Protonated)-8.50-1.207.30

Electrostatic Potential Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the surface of a molecule. libretexts.org These maps are color-coded to indicate regions of negative, positive, and neutral electrostatic potential.

For the neutral (3-ethoxyphenyl)methanamine, the MEP would show a region of negative potential (typically colored red) around the electronegative oxygen atom of the ethoxy group and the nitrogen atom of the amine, corresponding to their lone pairs of electrons. libretexts.org These sites are susceptible to electrophilic attack or hydrogen bonding.

In the case of (3-ethoxyphenyl)methanamine hydrochloride, the MEP changes dramatically. A large region of high positive potential (colored blue) would be concentrated around the protonated aminomethyl (-CH₂NH₃⁺) group. researchgate.netnih.gov This positive region is the primary site for interaction with anions (like chloride) and polar solvent molecules. The aromatic ring would exhibit a less negative potential compared to its neutral form due to the electron-withdrawing effect of the ammonium group.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of (3-ethoxyphenyl)methanamine hydrochloride allows it to adopt various spatial arrangements or conformations. Understanding these conformations is crucial as they can dictate the molecule's biological activity and physical properties.

Rotational Barriers and Conformational Landscapes

The molecule possesses several rotatable single bonds, each with an associated energy barrier to rotation. The key torsions include the C(aryl)-O bond, the O-C(ethyl) bond, the C(aryl)-C(methylene) bond, and the C(methylene)-N bond. The rotation around these bonds gives rise to a complex potential energy surface with multiple local minima (stable conformers) and transition states.

C(aryl)-O Rotation: The rotation of the ethoxy group relative to the phenyl ring has a barrier influenced by steric interactions and electronic effects (conjugation of the oxygen lone pair with the π-system). For ethoxybenzene, the most stable conformer typically has the ethyl group in the plane of the ring. researchgate.net

C(aryl)-C(methylene) Rotation: Rotation around this bond determines the orientation of the aminomethyl group relative to the ring. The energy barriers are generally low, allowing for relatively free rotation at room temperature. ugm.ac.idugm.ac.id

C(methylene)-N Rotation: This rotation also has a relatively low barrier, allowing for different orientations of the amine protons.

Computational methods can calculate the energy cost associated with rotating these bonds, identifying the most stable conformers. For instance, the global minimum energy conformation would likely feature a staggered arrangement of the ethyl group and an orientation of the aminomethyl group that minimizes steric clash with the ethoxy substituent.

Table 2: Illustrative Rotational Energy Barriers (Note: These values are representative estimates for similar chemical bonds and would require specific calculations for this molecule.)

Rotatable BondEstimated Rotational Barrier (kcal/mol)
C(aryl) - O(ethoxy)2.5 - 4.0
O(ethoxy) - C(ethyl)3.0 - 5.0
C(aryl) - C(methylene)1.5 - 3.0
C(methylene) - N(amine)1.0 - 2.5

Solvent Effects on Conformational Preferences and Molecular Interactions

The surrounding solvent environment significantly influences the conformational preferences and behavior of (3-ethoxyphenyl)methanamine hydrochloride. aip.orgnih.gov Molecular dynamics (MD) simulations are powerful tools for studying these effects by simulating the movement of the solute and solvent molecules over time. acs.orgucl.ac.uk

In a polar protic solvent like water, the protonated amine group (-CH₂NH₃⁺) and the chloride anion (Cl⁻) will be strongly solvated. Water molecules will form a structured hydration shell around these charged species through strong ion-dipole interactions and hydrogen bonding. researchgate.netnih.gov This solvation stabilizes the charged form of the molecule.

Prediction of Spectroscopic Parameters via Computational Methods

Computational quantum chemistry has become an indispensable tool for the prediction of spectroscopic parameters. By solving the Schrödinger equation for a given molecular system, it is possible to calculate a wide range of properties that are directly related to experimentally observable spectra. These predictions are not only valuable for the identification and characterization of new compounds but also for a deeper understanding of the relationship between molecular structure and spectroscopic behavior.

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational energy levels of a molecule. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the vibrational frequencies and intensities of a molecule. arxiv.orgarxiv.orgcore.ac.ukresearchgate.net These theoretical predictions are invaluable for the assignment of experimental vibrational bands to specific atomic motions within the molecule.

For (3-ethoxyphenyl)methanamine hydrochloride, a full vibrational analysis can be performed computationally. The optimized geometry of the molecule is first calculated, and then the harmonic vibrational frequencies are determined by calculating the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

A hypothetical assignment of the major vibrational bands for (3-ethoxyphenyl)methanamine hydrochloride, as predicted by computational methods, is presented in the table below.

Hypothetical Calculated Vibrational Frequencies and Assignments for (3-ethoxyphenyl)methanamine hydrochloride

Calculated Frequency (cm⁻¹) Vibrational Mode Description
3100-3000 Aromatic C-H Stretch Stretching vibrations of the C-H bonds on the phenyl ring.
2980-2850 Aliphatic C-H Stretch Asymmetric and symmetric stretching of the CH₂ and CH₃ groups.
2800-2400 N-H Stretch (Ammonium) Stretching vibrations of the N-H bonds in the ammonium group, often broadened due to hydrogen bonding.
1600, 1480 Aromatic C=C Stretch In-plane stretching vibrations of the carbon-carbon bonds in the phenyl ring.
1590 N-H Bend (Ammonium) Bending vibrations of the H-N-H angles in the ammonium group.
1250 C-O-C Asymmetric Stretch Asymmetric stretching of the ether linkage.
1050 C-O-C Symmetric Stretch Symmetric stretching of the ether linkage.
850-750 Aromatic C-H Out-of-Plane Bend Out-of-plane bending vibrations of the C-H bonds on the phenyl ring, characteristic of the substitution pattern.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. nih.gov Computational methods can accurately predict NMR chemical shifts (δ) and spin-spin coupling constants (J), which are highly sensitive to the chemical environment of the nuclei. nih.govliverpool.ac.ukresearchgate.net The prediction of NMR parameters is typically achieved using DFT calculations, often employing the Gauge-Independent Atomic Orbital (GIAO) method.

By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted relative to a standard reference compound (e.g., tetramethylsilane). These theoretical predictions can aid in the assignment of complex NMR spectra and can be used to distinguish between different possible isomers or conformations of a molecule.

A set of hypothetical predicted ¹H and ¹³C NMR chemical shifts for (3-ethoxyphenyl)methanamine hydrochloride is provided in the tables below.

Hypothetical Predicted ¹H NMR Chemical Shifts for (3-ethoxyphenyl)methanamine hydrochloride

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H (ortho to -OCH₂CH₃) 6.90 d 8.0
Aromatic H (para to -OCH₂CH₃) 7.30 t 8.0
Aromatic H (ortho to -CH₂NH₃⁺) 7.10 d 8.0
Aromatic H (meta to both) 6.95 s -
Methylene (-OCH₂CH₃) 4.05 q 7.0
Methyl (-OCH₂CH₃) 1.40 t 7.0
Methylene (-CH₂NH₃⁺) 4.15 s -
Ammonium (-NH₃⁺) 8.50 br s -

Hypothetical Predicted ¹³C NMR Chemical Shifts for (3-ethoxyphenyl)methanamine hydrochloride

Carbon Predicted Chemical Shift (ppm)
Aromatic C (ipso, attached to -OCH₂CH₃) 159.0
Aromatic C (ipso, attached to -CH₂NH₃⁺) 135.0
Aromatic C (para to -OCH₂CH₃) 130.0
Aromatic C (ortho to -OCH₂CH₃) 115.0
Aromatic C (ortho to -CH₂NH₃⁺) 120.0
Aromatic C (meta to both) 114.0
Methylene (-OCH₂CH₃) 63.5
Methyl (-OCH₂CH₃) 14.8
Methylene (-CH₂NH₃⁺) 43.0

Intermolecular Interactions and Supramolecular Assembly Prediction

The solid-state structure and bulk properties of a molecular compound are governed by the nature and strength of its intermolecular interactions. Computational methods are instrumental in the study of these interactions, providing quantitative information about their energies and geometries. nih.gov

Hydrogen bonding is a critical intermolecular interaction that plays a dominant role in the crystal packing of many organic salts. nih.govnih.govsoton.ac.uk In (3-ethoxyphenyl)methanamine hydrochloride, the ammonium group (-NH₃⁺) is a strong hydrogen bond donor, while the chloride ion (Cl⁻) and the oxygen atom of the ethoxy group are potential hydrogen bond acceptors.

Computational studies can be used to explore the potential hydrogen bonding networks that can form in the solid state. researchgate.net By analyzing the geometry and energetics of different possible arrangements, it is possible to predict the most stable crystal packing.

A hypothetical summary of the predicted hydrogen bonding interactions in a plausible crystal structure of (3-ethoxyphenyl)methanamine hydrochloride is presented below.

Hypothetical Predicted Hydrogen Bond Parameters for (3-ethoxyphenyl)methanamine hydrochloride

Donor-H···Acceptor H···Acceptor Distance (Å) **Donor-H-Acceptor Angle (°) ** Interaction Energy (kcal/mol)
N-H···Cl⁻ 2.10 170 -15.0
N-H···Cl⁻ 2.15 165 -14.5
N-H···O 2.30 150 -8.0

Computational methods can be used to quantify the strength of these interactions. By calculating the interaction energy between pairs of molecules in different orientations, it is possible to identify the most favorable stacking arrangements (e.g., parallel-displaced or T-shaped).

A hypothetical analysis of the intermolecular interaction energies in a dimer of (3-ethoxyphenyl)methanamine hydrochloride is provided in the table below.

Hypothetical Calculated Intermolecular Interaction Energies for a (3-ethoxyphenyl)methanamine hydrochloride Dimer

Interaction Type Calculated Interaction Energy (kcal/mol)
Hydrogen Bonding -25.0 to -35.0
π-Stacking -2.0 to -5.0
Van der Waals -1.0 to -3.0
Electrostatic (excluding H-bonding) -10.0 to -15.0

Mechanistic Studies of Reactions Involving 3 Ethoxyphenyl Methanaminehydrochloride

Nucleophilic Reactivity and Derivatization Mechanisms

The primary amine group of (3-ethoxyphenyl)methanamine is a key functional group that dictates its nucleophilic character. The lone pair of electrons on the nitrogen atom allows it to readily attack electrophilic centers, leading to a variety of derivatization reactions. The hydrochloride salt form implies that the amine is protonated, rendering it non-nucleophilic. Therefore, in reactions where the amine is intended to act as a nucleophile, a base must be added to liberate the free amine.

Acylation Mechanisms:

The acylation of (3-ethoxyphenyl)methanamine with acyl halides or anhydrides is a fundamental transformation to form amides. The reaction proceeds via a nucleophilic acyl substitution mechanism. In the presence of a base, the free amine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. This addition step forms a tetrahedral intermediate. youtube.com The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., a halide ion), yields the corresponding N-acyl derivative. youtube.com The presence of a non-nucleophilic base, such as pyridine or triethylamine, is often employed to neutralize the hydrogen chloride byproduct, driving the reaction to completion. youtube.com

Sulfonylation Mechanisms:

Similarly, sulfonylation involves the reaction of (3-ethoxyphenyl)methanamine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, to form a sulfonamide. This reaction also follows a nucleophilic substitution pathway at the electrophilic sulfur atom of the sulfonyl chloride. The amine attacks the sulfur, leading to the formation of a pentacoordinate intermediate, which then eliminates a chloride ion. acs.orgresearchgate.net The kinetics of sulfonylation can be influenced by the solvent and the nature of the amine. acs.org General base catalysis by another amine molecule can facilitate the removal of a proton from the attacking amine in the transition state. acs.org

Reaction TypeElectrophileGeneral MechanismKey Intermediate
AcylationAcyl Chloride (R-COCl)Nucleophilic Acyl SubstitutionTetrahedral Intermediate
AcylationAcid Anhydride (R-CO)₂ONucleophilic Acyl SubstitutionTetrahedral Intermediate
SulfonylationSulfonyl Chloride (R-SO₂Cl)Nucleophilic Substitution at SulfurPentacoordinate Intermediate

Alkylation Reactions:

The nitrogen of (3-ethoxyphenyl)methanamine can be alkylated by reaction with alkyl halides. This reaction is a classic example of a nucleophilic substitution reaction (typically SN2). The amine's lone pair attacks the electrophilic carbon of the alkyl halide, displacing the halide ion. A significant challenge in the alkylation of primary amines is controlling the degree of alkylation. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further alkylation to form a tertiary amine and even a quaternary ammonium (B1175870) salt. researchgate.net Selective monoalkylation can be challenging to achieve and often requires careful control of stoichiometry and reaction conditions. researchgate.net

Quaternization Kinetics:

Quaternization is the process by which a tertiary amine is further alkylated to form a quaternary ammonium salt. researchgate.net If (3-ethoxyphenyl)methanamine were first converted to its N,N-dimethyl derivative, its subsequent reaction with an alkyl halide would be an example of the Menshutkin reaction. The kinetics of such quaternization reactions are typically second-order, being first-order in both the amine and the alkyl halide. semanticscholar.org The reaction rate is significantly influenced by the solvent polarity, with more polar solvents accelerating the reaction due to stabilization of the charged transition state. semanticscholar.orgtue.nl Steric hindrance on either the amine or the alkyl halide can decrease the reaction rate. semanticscholar.org

Alkylation StageReactantsProductKinetic Considerations
Primary to Secondary(3-ethoxyphenyl)methanamine + R-XN-alkyl-(3-ethoxyphenyl)methanamineOveralkylation is common.
Secondary to TertiaryN-alkyl-(3-ethoxyphenyl)methanamine + R-XN,N-dialkyl-(3-ethoxyphenyl)methanamineOften faster than the first alkylation.
Tertiary to QuaternaryN,N-dialkyl-(3-ethoxyphenyl)methanamine + R-XN,N,N-trialkyl-(3-ethoxyphenyl)methanaminium halideFollows second-order kinetics (Menshutkin reaction). Rate is sensitive to solvent polarity and steric effects. semanticscholar.org

Electrophilic Aromatic Substitution on the 3-Ethoxyphenyl Moiety

Electrophilic aromatic substitution (EAS) reactions introduce new substituents onto the aromatic ring of (3-ethoxyphenyl)methanamine. The outcome of these reactions, in terms of both reaction rate and the position of the new substituent (regioselectivity), is governed by the electronic properties of the two substituents already present on the ring: the ethoxy group (-OCH₂CH₃) and the aminomethyl group (-CH₂NH₂). pressbooks.pub

The mechanism of EAS involves the attack of the electron-rich aromatic ring on a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. libretexts.org The rate-determining step is typically the formation of this intermediate. libretexts.org The stability of the sigma complex is a key factor in determining the regioselectivity of the reaction. The final step is the rapid loss of a proton from the sigma complex to restore the aromaticity of the ring. libretexts.org

For (3-ethoxyphenyl)methanamine, the two existing substituents will direct the incoming electrophile to specific positions on the ring.

Ethoxy Group (-OCH₂CH₃): This is a strongly activating, ortho, para-director due to the lone pairs on the oxygen atom which can be donated into the ring through resonance. libretexts.org This donation of electron density stabilizes the positive charge in the sigma complex, particularly when the attack is at the ortho and para positions.

Aminomethyl Group (-CH₂NH₂): When the amine is in its free base form, the -CH₂NH₂ group is considered a weakly activating, ortho, para-director. However, under the strongly acidic conditions often used for EAS reactions (e.g., nitration or sulfonation), the amine group will be protonated to form -CH₂NH₃⁺. This protonated group is a strongly deactivating, meta-director due to its powerful electron-withdrawing inductive effect.

The regioselectivity will therefore be a competition between the directing effects of these two groups. The ethoxy group directs ortho and para to its position (positions 2, 4, and 6). The protonated aminomethyl group directs meta to its position (positions 2 and 6). Both groups, therefore, direct the incoming electrophile to the 2 and 6 positions. The 4-position is also strongly activated by the ethoxy group. Steric hindrance from the ethoxy group might slightly disfavor substitution at the 2-position compared to the 6-position.

Substituents influence EAS reactions through a combination of inductive and resonance effects.

Activating Groups: Electron-donating groups (EDGs) increase the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. chemistrytalk.org They stabilize the positively charged sigma complex, lowering the activation energy of the reaction. The ethoxy group is a powerful activating group due to its strong +R (resonance) effect, which outweighs its -I (inductive) effect.

Deactivating Groups: Electron-withdrawing groups (EWGs) decrease the electron density of the ring, making it less reactive. chemistrytalk.org They destabilize the sigma complex, increasing the activation energy. The protonated aminomethyl group (-CH₂NH₃⁺) is a strong deactivating group due to its potent -I effect.

SubstituentPositionElectronic EffectActivating/DeactivatingDirecting Effect
Ethoxy (-OCH₂CH₃)3+R > -IActivatingOrtho, Para (to positions 2, 4, 6)
Aminomethyl (-CH₂NH₂)1+I (weak)Weakly ActivatingOrtho, Para (to positions 2, 6)
Protonated Aminomethyl (-CH₂NH₃⁺)1-I (strong)DeactivatingMeta (to positions 2, 6)

Catalytic Transformations Utilizing (3-ethoxyphenyl)methanamine hydrochloride as a Reactant or Intermediate

(3-ethoxyphenyl)methanamine can participate in various catalytic transformations, either as a primary reactant or as an intermediate in a multi-step synthesis. These transformations often leverage the reactivity of the benzylamine moiety.

One important class of reactions is the catalytic N-alkylation of amines via the "borrowing hydrogen" or "hydrogen autotransfer" methodology. acs.org In this process, a catalyst (often based on transition metals like nickel, ruthenium, or iridium) facilitates the dehydrogenation of an alcohol to an aldehyde. The amine then condenses with the aldehyde to form an imine. The catalyst, which had stored the hydrogen, then hydrogenates the imine to yield the N-alkylated amine. This method is an atom-economical way to form C-N bonds. For instance, reacting (3-ethoxyphenyl)methanamine with a primary alcohol in the presence of a suitable catalyst could yield the corresponding N-alkylated secondary amine. acs.org

Another catalytic application is the oxidative coupling of benzylamines. Transition metal catalysts, such as those based on copper, can catalyze the aerobic or peroxide-assisted oxidation of benzylamines to form imines. researchgate.net This reaction involves the formation of a metal-amine complex, followed by oxidation and elimination to give the imine product. Such transformations are valuable in the synthesis of various nitrogen-containing compounds.

Furthermore, benzylamine derivatives can be involved in catalytic deamination reactions. For example, a manganese-catalyzed deaminative hydroxylation has been reported, which converts benzylamines to the corresponding alcohols, with methanol serving as both a hydrogen donor and an amino acceptor. researchgate.net This represents a method for the functional group interconversion of the aminomethyl group.

Catalytic TransformationCo-reactantCatalyst TypeProduct TypeMechanistic Feature
N-Alkylation (Borrowing Hydrogen)AlcoholTransition Metal (e.g., Ni, Ru)Secondary or Tertiary AmineDomino dehydrogenation-condensation-hydrogenation sequence. acs.org
Oxidative Self-CouplingOxidant (e.g., O₂, TBHP)Transition Metal (e.g., Cu)ImineFormation of a metal-amine complex followed by oxidation. researchgate.net
Deaminative HydroxylationMethanolManganese ComplexBenzyl (B1604629) AlcoholTransamination borrowing-hydrogen strategy. researchgate.net

Reaction Mechanism Elucidation for Metal-Catalyzed Cross-Coupling Reactions

There is no available research that specifically elucidates the reaction mechanism of (3-ethoxyphenyl)methanamine hydrochloride in metal-catalyzed cross-coupling reactions. General principles of cross-coupling reactions, such as those catalyzed by palladium, involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In hypothetical scenarios where a benzylamine derivative might participate, it could potentially act as a ligand or a directing group, influencing the reactivity and selectivity of the catalytic process. However, without specific studies on (3-ethoxyphenyl)methanamine hydrochloride, any discussion of its role remains speculative.

Role of 3 Ethoxyphenyl Methanaminehydrochloride As a Versatile Synthetic Building Block

A Precursor in the Assembly of Complex Organic Molecules

The utility of (3-ethoxyphenyl)methanamine hydrochloride as a foundational element in organic synthesis is underscored by its application in the creation of elaborate molecular structures, including heterocyclic scaffolds, macrocycles, and polyamides.

Crafting Nitrogen-Containing Heterocyclic Scaffolds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The primary amine functionality of (3-ethoxyphenyl)methanamine hydrochloride makes it an ideal candidate for incorporation into a variety of heterocyclic rings through condensation and cyclization reactions. While specific examples directly utilizing this compound are often embedded within broader synthetic schemes in patent literature, the general principles of heterocyclic synthesis readily accommodate its structure. For instance, it can serve as a key component in the synthesis of benzodiazepines, quinolines, and pyrimidines, which are core structures in many biologically active compounds. The ethoxy substituent on the phenyl ring can also influence the electronic properties and solubility of the resulting heterocyclic systems, offering a means to fine-tune their characteristics for specific applications.

Building Macrocyclic Architectures and Polyamides

The bifunctional nature of (3-ethoxyphenyl)methanamine, with its primary amine and aromatic ring, lends itself to the construction of larger molecular assemblies such as macrocycles and polyamides. Macrocyclic structures, known for their unique host-guest properties and biological activities, can be synthesized using strategies that incorporate this amine as a flexible linker or a component of a larger ring system.

In the realm of polymer chemistry, (3-ethoxyphenyl)methanamine can be employed as a monomer in the synthesis of polyamides. Polyamides are a class of polymers characterized by the repeating amide linkage (–CO–NH–) and are valued for their high strength and thermal stability. The reaction of a diamine with a dicarboxylic acid or its more reactive derivative, a diacyl chloride, is a common method for polyamide formation. By reacting (3-ethoxyphenyl)methanamine (or a diamine derivative thereof) with a suitable diacid chloride, novel polyamides with tailored properties can be synthesized. The ethoxy group can enhance the solubility and modify the thermal properties of the resulting polymer.

Table 1: Potential Monomers for Polyamide Synthesis

Diamine MonomerDiacid Chloride MonomerPotential Polyamide Structure
(3-ethoxyphenyl)methanamineAdipoyl chlorideA polyamide with alternating (3-ethoxyphenyl)methylamine and adipic acid units.
(3-ethoxyphenyl)methanamineTerephthaloyl chlorideAn aramid-like polymer incorporating the ethoxy-substituted phenyl ring.

Exploring Chirality: Auxiliary and Ligand Precursor Applications

While (3-ethoxyphenyl)methanamine hydrochloride itself is achiral, its derivatives hold potential in the field of asymmetric synthesis, a critical area for the production of enantiomerically pure pharmaceuticals.

Paving the Way for Enantioselective Catalysts

Chiral ligands are essential components of enantioselective catalysts, which are used to produce a desired enantiomer of a chiral molecule. The synthesis of such ligands often starts from readily available chiral building blocks. Chiral derivatives of (3-ethoxyphenyl)methanamine, obtained through resolution or asymmetric synthesis, could serve as valuable precursors for the development of novel chiral ligands. The nitrogen atom and the aromatic ring provide potential coordination sites for metal centers, while the chiral center would induce stereoselectivity in catalytic transformations. The design and synthesis of such ligands is an active area of research aimed at discovering new and more efficient asymmetric catalysts.

Guiding Asymmetric Transformations

A chiral auxiliary is a temporary chiral group that is attached to a prochiral substrate to direct a subsequent stereoselective reaction. After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. While there are no widespread reports of (3-ethoxyphenyl)methanamine derivatives being used as common chiral auxiliaries, the fundamental principles of chiral auxiliary design suggest their potential. A chiral derivative of this amine, when attached to a substrate, could sterically or electronically bias the approach of a reagent, leading to the preferential formation of one diastereomer. The ease of attachment and subsequent cleavage of the amine group would be a key factor in its viability as a chiral auxiliary.

A Tool for Modern Drug Discovery: Fragment-Based and Combinatorial Approaches

The structural motif of (3-ethoxyphenyl)methanamine hydrochloride is also relevant in the context of modern drug discovery strategies such as fragment-based drug discovery (FBDD) and combinatorial chemistry.

Fragment-based drug discovery involves screening small, low-molecular-weight compounds (fragments) for weak binding to a biological target. Promising fragments are then optimized and linked together to create more potent lead compounds. The (3-ethoxyphenyl)methylamine scaffold represents a synthetically tractable and medicinally relevant fragment that can be used to build fragment libraries. Its functional groups allow for easy elaboration and modification to explore the chemical space around a binding pocket.

Combinatorial chemistry aims to rapidly synthesize large and diverse libraries of compounds for high-throughput screening. (3-Ethoxyphenyl)methanamine hydrochloride, with its reactive amine group, is an excellent building block for the combinatorial synthesis of libraries of amides, sulfonamides, and other derivatives. By reacting it with a diverse set of carboxylic acids, sulfonyl chlorides, or other electrophiles in a parallel or split-and-pool fashion, large libraries of compounds can be generated efficiently. These libraries can then be screened for biological activity, accelerating the discovery of new drug candidates.

Table 2: Exemplary Reactions for Combinatorial Library Synthesis

Reagent ClassReaction TypeResulting Functional Group
Carboxylic AcidsAmide CouplingAmide
Sulfonyl ChloridesSulfonylationSulfonamide
Aldehydes/KetonesReductive AminationSecondary Amine
IsocyanatesAdditionUrea

Design and Generation of Diverse Libraries of Arylmethanamine Derivatives

(3-ethoxyphenyl)methanamine hydrochloride serves as a valuable starting scaffold for the generation of diverse libraries of arylmethanamine derivatives, which are of significant interest in medicinal chemistry due to their presence in a wide range of biologically active compounds. The design of these libraries focuses on systematically modifying different parts of the core structure to explore a wide chemical space and identify structure-activity relationships (SAR).

The core scaffold of (3-ethoxyphenyl)methanamine presents three primary points for diversification:

The primary amine: This functional group can be readily modified through various reactions such as acylation, sulfonylation, reductive amination, and alkylation to introduce a wide array of substituents.

The aromatic ring: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups at the ortho and para positions relative to the activating ethoxy group.

The ethoxy group: While less commonly modified, the ether linkage can be cleaved to a phenol, which can then be further functionalized.

A common strategy for library generation is parallel synthesis, where the core scaffold is reacted with a set of diverse building blocks in a multi-well plate format. This allows for the rapid production of a large number of distinct compounds.

For instance, a library can be generated by reacting (3-ethoxyphenyl)methanamine with a collection of carboxylic acids to form a diverse set of amides. The choice of carboxylic acids is crucial for ensuring the diversity of the library and can be guided by computational methods to maximize the coverage of chemical space.

Below is an interactive data table showcasing a representative set of derivatives that could be synthesized from (3-ethoxyphenyl)methanamine hydrochloride to form a diverse chemical library.

Derivative ID R-Group (from Carboxylic Acid) Molecular Formula of Derivative Calculated Molecular Weight ( g/mol ) Predicted LogP
A-001 AcetylC11H15NO2193.241.85
A-002 BenzoylC16H17NO2255.313.12
A-003 CyclohexylcarbonylC16H23NO2261.363.54
A-004 4-ChlorobenzoylC16H16ClNO2289.753.81
A-005 2-ThiophenecarbonylC14H15NO2S261.342.76

Modular Synthesis Strategies for Scaffold Diversity

Modular synthesis is a powerful strategy that allows for the construction of complex molecules from simple, interchangeable building blocks or "modules." This approach is particularly well-suited for generating scaffold diversity, where the core structure of a molecule is systematically altered. (3-ethoxyphenyl)methanamine hydrochloride can be utilized as a key module in such strategies.

One modular approach involves a multi-component reaction (MCR), where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. The Ugi four-component reaction, for example, can utilize an amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide to rapidly generate complex α-acetamido carboxamides. By using (3-ethoxyphenyl)methanamine as the amine component and varying the other three components, a vast and diverse library of compounds with different scaffolds can be synthesized.

Another modular strategy involves a "build-couple-pair" approach. In this strategy:

Build: The (3-ethoxyphenyl)methanamine core is first functionalized, for example, by acylation with a bifunctional linker molecule.

Couple: The other end of the linker is then coupled to a different molecular scaffold.

Pair: This process can be repeated with different linkers and scaffolds to create a diverse library of molecules with varying architectures.

This modularity allows for the systematic exploration of how different structural motifs influence the biological activity of the final compounds. For example, the (3-ethoxyphenyl)methanamine moiety might serve as a key pharmacophore that binds to a specific biological target, while the other modules can be varied to fine-tune properties such as solubility, metabolic stability, and cell permeability.

The table below illustrates a hypothetical modular synthesis scheme starting from (3-ethoxyphenyl)methanamine hydrochloride, showcasing the potential for generating diverse molecular scaffolds.

Module 1 (Amine) Module 2 (Aldehyde) Module 3 (Carboxylic Acid) Module 4 (Isocyanide) Resulting Scaffold Type
(3-ethoxyphenyl)methanamineFormaldehydeAcetic Acidtert-Butyl isocyanideAcyclic α-acylamino amide
(3-ethoxyphenyl)methanamineBenzaldehyde (B42025)Benzoic AcidCyclohexyl isocyanideAryl-substituted α-acylamino amide
(3-ethoxyphenyl)methanamineCyclohexanecarboxaldehydePropionic AcidBenzyl (B1604629) isocyanideAlicyclic-substituted α-acylamino amide

By systematically varying each module, chemists can rapidly generate a multitude of compounds with diverse structural features, which is a cornerstone of modern drug discovery and chemical biology.

Advanced Spectroscopic and Crystallographic Investigations of 3 Ethoxyphenyl Methanaminehydrochloride

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of molecules in solution and the solid state. It provides detailed information about the connectivity of atoms, their spatial proximity, and the dynamic processes occurring within the molecule.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of hydrogen and carbon atoms, multi-dimensional (2D) NMR techniques are employed to resolve complex structures and confirm atomic connectivity. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial for the complete assignment of all proton and carbon signals of (3-ethoxyphenyl)methanamine hydrochloride.

¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For (3-ethoxyphenyl)methanamine hydrochloride, COSY spectra would show correlations between the ethyl protons (CH₃ and OCH₂), and between the protons on the aromatic ring, helping to confirm their relative positions.

HSQC: This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is used to definitively assign the carbon signals based on the already-assigned proton signals. For instance, the benzylic CH₂ protons would show a direct correlation to the benzylic carbon atom.

HMBC: This experiment reveals longer-range couplings between protons and carbons, typically over two to three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, the benzylic protons (H7) would show correlations to the aromatic carbons C1, C2, and C6, confirming the attachment of the aminomethyl group to the phenyl ring.

The expected correlations from these 2D NMR experiments provide a detailed and unambiguous map of the molecular structure.

Interactive Table 1: Predicted 2D NMR Correlations for (3-ethoxyphenyl)methanamine hydrochloride Users can filter and sort the data to explore the structural connections within the molecule.

Proton (¹H) Carbon (¹³C) COSY Correlation (¹H) HSQC Correlation (¹³C) HMBC Correlations (¹³C)
H2 C2 H4, H6 C2 C1, C3, C4, C6
H4 C4 H2, H5 C4 C2, C3, C5, C6
H5 C5 H4, H6 C5 C1, C3, C4
H6 C6 H2, H5 C6 C1, C2, C4, C7
H7 (CH₂) C7 H8 (NH₃⁺) C7 C1, C2, C6
H8 (NH₃⁺) - H7 (CH₂) - C7
H9 (OCH₂) C9 H10 (CH₃) C9 C3

(Note: Numbering is based on standard chemical structure conventions for illustrative purposes. Actual chemical shifts (ppm) would be determined from experimental spectra.)

NMR relaxation studies, which measure the spin-lattice (T₁) and spin-spin (T₂) relaxation times, offer valuable insights into the dynamics of molecular motion in solution.

T₁ (Spin-Lattice) Relaxation: This parameter measures the time it takes for the nuclear spins to return to thermal equilibrium with their surrounding environment (the "lattice") after being perturbed by a radiofrequency pulse. T₁ values are sensitive to molecular tumbling rates. For a molecule like (3-ethoxyphenyl)methanamine hydrochloride, different parts of the molecule may exhibit different T₁ values. For example, the terminal methyl group of the ethoxy substituent is expected to have a longer T₁ time than the more constrained aromatic ring carbons, indicating faster local motion due to rotation around the C-O bond.

T₂ (Spin-Spin) Relaxation: This parameter measures the decay of transverse magnetization and is related to the linewidth of NMR signals. T₂ is sensitive to slower molecular motions and chemical exchange processes. Studying these parameters as a function of temperature can provide quantitative data on the rotational correlation times and the activation energies for internal motions within the molecule.

These studies help to build a dynamic picture of the molecule in solution, complementing the static structural information from other NMR experiments.

The solid-state form of an active pharmaceutical ingredient can significantly impact its stability, solubility, and bioavailability. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing crystalline and amorphous forms, and for identifying polymorphism. researchgate.netnih.gov

For (3-ethoxyphenyl)methanamine hydrochloride, different polymorphic forms would arise from different packing arrangements of the molecules in the crystal lattice. researchgate.netnih.gov These variations in packing lead to distinct local electronic environments for the nuclei.

¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR: This is the most common ssNMR experiment for pharmaceuticals. It provides high-resolution spectra of carbon atoms in the solid state. Each unique carbon position in the asymmetric unit of the crystal lattice will give rise to a distinct resonance. Therefore, a new polymorph with a different crystal packing will result in a different ¹³C ssNMR spectrum, serving as a unique fingerprint for that form. fsu.edu

³⁵Cl Solid-State NMR: As a hydrochloride salt, ³⁵Cl ssNMR is particularly informative. The chlorine nucleus is a quadrupolar nucleus, making its NMR signal highly sensitive to the symmetry of the local electric field gradient. researchgate.netsemanticscholar.org Even subtle changes in hydrogen bonding interactions with the chloride ion and its proximity to neighboring atoms in different polymorphs will lead to significant changes in the ³⁵Cl ssNMR spectrum. researchgate.netfsu.edu This makes ³⁵Cl ssNMR an excellent tool for rapidly screening for polymorphism and ensuring batch-to-batch consistency. semanticscholar.orgsemanticscholar.org

Advanced Mass Spectrometry and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a cornerstone analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and the elucidation of chemical structures through fragmentation analysis.

High-resolution mass spectrometry (HRMS), often performed on Time-of-Flight (TOF) or Orbitrap analyzers, is capable of measuring the m/z of an ion with very high accuracy (typically to within 5 parts per million). For the protonated molecular ion of (3-ethoxyphenyl)methanamine, [M+H]⁺, HRMS would provide a precise mass measurement. This allows for the unambiguous determination of its elemental formula, C₉H₁₄NO⁺ (for the cation), by distinguishing it from other combinations of atoms that might have the same nominal mass. This confirmation is a critical step in verifying the identity of the compound.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the protonated molecular ion of (3-ethoxyphenyl)methanamine (m/z 152.1) would be isolated and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation spectrum.

The analysis of these fragments helps to piece together the molecular structure. The fragmentation of (3-ethoxyphenyl)methanamine is expected to be dominated by cleavages at the weakest bonds, particularly the benzylic C-N bond.

A plausible fragmentation pathway would include:

Loss of Ammonia (B1221849) (NH₃): A primary fragmentation route for benzylamines is the cleavage of the C-N bond with the loss of ammonia, leading to the formation of a stable 3-ethoxybenzyl carbocation.

Benzylic Cleavage: The cleavage of the bond between the aromatic ring and the benzylic carbon can occur.

Fragmentation of the Ethoxy Group: Subsequent fragmentation could involve the loss of an ethylene molecule (C₂H₄) from the ethoxy group, a common fragmentation pattern for ethers.

Interactive Table 2: Proposed Major Fragment Ions of (3-ethoxyphenyl)methanamine in MS/MS Users can sort the data to analyze the fragmentation pathway from the parent ion to smaller fragments.

Precursor Ion (m/z) Fragment Ion (m/z) Neutral Loss Proposed Fragment Structure
152.1 135.1 NH₃ (17.0) [3-ethoxybenzyl]⁺ cation
152.1 123.1 C₂H₅N (43.0) [C₇H₇O]⁺ ion
135.1 107.1 C₂H₄ (28.0) [3-hydroxybenzyl]⁺ cation
107.1 79.1 CO (28.0) [C₆H₇]⁺ ion

This detailed fragmentation analysis, combined with HRMS data, provides conclusive evidence for the structure of (3-ethoxyphenyl)methanamine hydrochloride.

Vibrational Spectroscopy (FT-IR and Raman) for Molecular Interactions

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for elucidating the molecular structure and bonding within (3-ethoxyphenyl)methanamine hydrochloride. These methods probe the vibrational energy levels of the molecule, providing a characteristic spectrum that acts as a molecular fingerprint. Analysis of this spectrum allows for the detailed assignment of vibrational modes and the characterization of subtle intermolecular forces. nih.gov

Detailed Vibrational Mode Assignments and Conformational Analysis

The vibrational spectrum of (3-ethoxyphenyl)methanamine hydrochloride is complex, featuring distinct bands corresponding to the various functional groups present in the molecule. The assignments of these bands are typically achieved through a combination of experimental data and theoretical calculations, such as Density Functional Theory (DFT). nih.govnih.gov Key vibrational modes include the stretching and bending of N-H bonds in the ammonium (B1175870) group, C-H bonds in the aromatic ring and alkyl chains, C-O-C stretches of the ether linkage, and various phenyl ring vibrations.

Potential Energy Distribution (PED) analysis is often employed to provide a quantitative assignment of vibrational modes, clarifying the contribution of different internal coordinates to each normal mode. nih.govnih.gov This analysis is crucial for understanding the coupling between different vibrations and for performing a detailed conformational analysis. The ethoxy group, in particular, can adopt various conformations, and specific vibrational modes, especially in the lower frequency region, are sensitive to these conformational changes.

Table 1: Selected Vibrational Mode Assignments for (3-ethoxyphenyl)methanamine hydrochloride

Wavenumber (cm⁻¹) FT-IR Intensity Raman Intensity Vibrational Mode Assignment (based on PED)
~3050-3100 Medium Medium ν(C-H) aromatic
~2850-3000 Strong Medium ν(N-H) ammonium, ν(C-H) alkyl
~1600 Strong Medium Phenyl ring C=C stretching
~1580 Strong Strong Phenyl ring C=C stretching
~1480-1500 Medium Weak δ(CH₂) scissoring
~1250 Very Strong Medium νas(C-O-C) ether
~1160 Medium Strong In-plane δ(C-H) aromatic
~1040 Strong Strong νs(C-O-C) ether

Note: ν = stretching, δ = in-plane bending/scissoring, γ = out-of-plane bending. Wavenumbers are approximate and can vary based on the specific solid-state environment.

Characterization of Hydrogen Bonding and Other Intermolecular Interactions via Vibrational Shifts

The formation of the hydrochloride salt introduces strong intermolecular interactions, primarily N-H···Cl⁻ hydrogen bonds between the methanaminium cation and the chloride anion. These interactions cause significant shifts in the vibrational frequencies of the participating functional groups. nasa.govrsc.org

The N-H stretching vibrations of the -NH₃⁺ group are particularly sensitive to hydrogen bonding. In a non-hydrogen-bonded state, these stretches would appear at higher frequencies. However, due to the strong N-H···Cl⁻ interactions in the crystal lattice, these bands are typically observed to be broad and red-shifted (shifted to lower wavenumbers), often appearing in the 2800-3000 cm⁻¹ region. nih.govyoutube.com The magnitude of this red shift correlates with the strength of the hydrogen bond. nasa.gov

Conversely, the N-H bending (scissoring and rocking) modes often exhibit a blue shift (shift to higher wavenumbers) upon hydrogen bond formation. nih.gov This is because the hydrogen bond restricts the bending motion, thus increasing the energy required for the vibration. By carefully analyzing these shifts, the strength and nature of the hydrogen bonding network within the crystal can be characterized. Other weaker interactions, such as C-H···Cl⁻ and C-H···π interactions, may also cause subtle but measurable shifts in the corresponding vibrational modes.

X-ray Crystallography and Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms and molecules in the solid state. For (3-ethoxyphenyl)methanamine hydrochloride, this technique is indispensable for determining its absolute structure, conformational preferences, and the intricate details of its crystal packing.

Crystal Packing Analysis and Supramolecular Synthons of (3-ethoxyphenyl)methanamine hydrochloride

The crystal packing of (3-ethoxyphenyl)methanamine hydrochloride is dictated by a network of non-covalent interactions. The dominant interactions are the strong N-H···Cl⁻ hydrogen bonds. These interactions act as the primary organizing force, linking the cations and anions into a stable three-dimensional lattice.

The specific patterns of these hydrogen bonds can be described using the concept of supramolecular synthons. ias.ac.inresearchgate.net In aminium hydrochlorides, it is common to observe synthons where the -NH₃⁺ group donates hydrogen bonds to multiple chloride ions, and each chloride ion, in turn, accepts hydrogen bonds from multiple cations. This often leads to the formation of infinite chains, sheets, or more complex 3D networks.

Polymorphism and Pseudopolymorphism Studies in the Solid State

Polymorphism is the ability of a compound to exist in more than one crystal structure. acs.org Different polymorphs of the same compound can have distinct physical properties. For a pharmaceutical compound like (3-ethoxyphenyl)methanamine hydrochloride, identifying and characterizing different polymorphic forms is critical.

Studies on polymorphism would involve attempts to crystallize the compound under various conditions (e.g., different solvents, temperatures, and cooling rates). The resulting solids would be analyzed using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) to identify different crystalline forms. nih.gov

Each polymorph would have a unique PXRD pattern and distinct thermal behavior (e.g., melting point, phase transition temperatures). If different polymorphs are discovered, single-crystal X-ray diffraction would be used to determine their individual crystal structures, revealing differences in molecular conformation or, more commonly, variations in the hydrogen bonding networks and supramolecular synthons. acs.orgnih.gov Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice (solvates or hydrates), would also be investigated as part of these studies.

Table 3: Compound Names Mentioned

Compound Name
(3-ethoxyphenyl)methanamine hydrochloride

Advanced Spectroscopic Probes for Chiral Discrimination

Given that (3-ethoxyphenyl)methanamine possesses a chiral center at the benzylic carbon, its enantiomers will interact differently with plane-polarized light. Advanced spectroscopic techniques, particularly those that measure chiroptical properties, are invaluable for distinguishing between these enantiomers and elucidating their absolute stereochemistry. Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are two such powerful methods that provide detailed information beyond simple optical rotation measurements.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) Studies

Circular Dichroism and Optical Rotatory Dispersion are phenomena that arise from the differential interaction of left- and right-circularly polarized light with a chiral molecule. yale.eduwikipedia.org While closely related through the Kronig-Kramers transforms, they provide complementary information about the stereochemical environment of chromophores within the molecule.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism measures the difference in absorption of left- and right-circularly polarized light (ΔA = A_L - A_R) by a chiral molecule as a function of wavelength. yale.edu A CD spectrum is a plot of this differential absorption, typically expressed as molar ellipticity [θ], against wavelength. Non-zero signals, known as Cotton effects, are observed only in the regions where the molecule has a chromophore that absorbs light. The sign and magnitude of these Cotton effects are highly sensitive to the three-dimensional arrangement of atoms around the chromophore, making CD an excellent tool for:

Determination of Absolute Configuration: By comparing experimental CD spectra with those predicted by theoretical calculations (e.g., time-dependent density functional theory, TD-DFT) or with spectra of structurally similar compounds of known stereochemistry, the absolute configuration (R or S) of an enantiomer can be determined.

Conformational Analysis: The observed CD spectrum is a population-weighted average of the spectra of all contributing conformers in solution. nih.gov Therefore, analysis of CD data can provide insights into the preferred solution-phase conformation of the molecule.

Representative Circular Dichroism Data for 1-phenylethylamine Enantiomers

The following table presents hypothetical yet representative CD data based on the known spectral characteristics of 1-phenylethylamine enantiomers, which would be expected to be similar for (3-ethoxyphenyl)methanamine. The two enantiomers exhibit mirror-image CD spectra.

Wavelength (nm)Molar Ellipticity [θ] for (R)-enantiomer (deg·cm²·dmol⁻¹)Molar Ellipticity [θ] for (S)-enantiomer (deg·cm²·dmol⁻¹)
270+50-50
263+100-100
258+80-80
253+30-30
220-1500+1500
21000

Note: This data is illustrative for 1-phenylethylamine, a compound structurally similar to (3-ethoxyphenyl)methanamine, to demonstrate the principles of CD spectroscopy. The exact wavelengths and molar ellipticity values for (3-ethoxyphenyl)methanamine hydrochloride would require experimental measurement.

Optical Rotatory Dispersion (ORD) Spectroscopy

Optical Rotatory Dispersion is the measurement of the change in the angle of optical rotation of plane-polarized light as a function of wavelength. wikipedia.org An ORD spectrum plots specific rotation [α] or molar rotation [Φ] against wavelength. All chiral molecules exhibit ORD.

The relationship between CD and ORD is profound: a CD absorption band (Cotton effect) will always give rise to a characteristic S-shaped curve in the ORD spectrum within the same wavelength region. amrita.edu The point of inflection of this S-curve corresponds to the maximum of the CD band. This phenomenon is also termed the Cotton effect in ORD.

Plain Curves: In regions of the spectrum far from any absorption bands of a chromophore, the optical rotation smoothly increases or decreases with shorter wavelength. This is known as a plain curve.

Anomalous Curves (Cotton Effect Curves): In the vicinity of a chromophore's absorption band, the ORD curve becomes complex, showing a characteristic peak and trough. The sign of the Cotton effect (positive or negative, determined by the sign of the peak at longer wavelength) is directly related to the stereochemistry of the molecule.

Detailed research on chiral benzylamines and related compounds like amphetamine has demonstrated the utility of these chiroptical techniques. rsc.orgacs.orgresearchgate.net For instance, computational and experimental studies on amphetamine and methamphetamine have used vibrational circular dichroism (VCD), an infrared analogue of CD, to perform detailed conformational analysis in solution. nih.govresearchgate.net Such studies allow for the determination of the relative populations of different conformers, providing a deep understanding of the molecule's three-dimensional structure and its interaction with the solvent. nih.gov

Future Directions and Emerging Research Avenues for 3 Ethoxyphenyl Methanaminehydrochloride

Integration with Flow Chemistry and Continuous Manufacturing Methodologies

The pharmaceutical and fine chemical industries are increasingly shifting from traditional batch processing to continuous flow chemistry. nih.gov This paradigm shift is motivated by the numerous advantages offered by flow systems, including enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for seamless integration of reaction and purification steps. nih.govyoutube.com For the synthesis of (3-ethoxyphenyl)methanamine hydrochloride, the adoption of flow chemistry could offer substantial benefits.

The synthesis of amine hydrochlorides often involves steps that can be significantly optimized in a flow regime. For instance, the reduction of a corresponding oxime or nitrile precursor, a common route to primary amines, can be performed with greater control over reaction parameters such as temperature and pressure in a continuous reactor. This precise control minimizes the formation of byproducts and improves yield and purity. nih.gov

Furthermore, flow chemistry enables the safe use of hazardous reagents that are often employed in amine synthesis. Reagents can be generated in-situ and consumed immediately, obviating the need for storage and handling of unstable or toxic intermediates. nih.gov For example, a continuous process could be designed for the reductive amination of 3-ethoxybenzaldehyde, where the imine intermediate is formed and reduced in a single, uninterrupted sequence.

The potential for automation and process optimization is another key driver for integrating flow chemistry. youtube.com A multi-step synthesis incorporating the formation of (3-ethoxyphenyl)methanamine hydrochloride could be streamlined into a fully automated process, reducing manual intervention and ensuring consistent product quality. This is particularly relevant for the production of active pharmaceutical ingredients (APIs) where stringent quality control is paramount. nih.gov

Table 1: Potential Advantages of Flow Chemistry for (3-ethoxyphenyl)methanamine hydrochloride Synthesis

Feature of Flow ChemistryPotential Benefit for (3-ethoxyphenyl)methanamine hydrochloride Synthesis
Enhanced Heat and Mass TransferImproved reaction selectivity and yield, reduced byproduct formation.
Increased SafetySafe handling of hazardous reagents and intermediates through in-situ generation and immediate consumption.
Process AutomationConsistent product quality, reduced manual labor, and easier scale-up.
Integration of StepsTelescoping of multiple reaction and purification steps into a single continuous process.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

Beyond process optimization, flow chemistry and other modern synthetic tools can unlock novel reactivity patterns for (3-ethoxyphenyl)methanamine hydrochloride and its derivatives. The unique environment within a microreactor, such as high pressure and temperature conditions, can facilitate transformations that are difficult or impossible to achieve in conventional batch setups.

One area of exploration is the use of photochemistry in flow. nih.gov By incorporating a photoreactor into a flow system, it may be possible to engage (3-ethoxyphenyl)methanamine hydrochloride in novel carbon-hydrogen (C-H) activation or functionalization reactions. For example, light-mediated reactions could enable the direct introduction of new functional groups onto the aromatic ring or the aliphatic side chain, providing rapid access to a diverse library of derivatives for biological screening.

Electrosynthesis in flow is another promising avenue. Electrochemical methods offer a green and efficient way to perform redox reactions without the need for stoichiometric chemical oxidants or reductants. For (3-ethoxyphenyl)methanamine hydrochloride, electrosynthesis could be employed for novel coupling reactions or for the generation of reactive intermediates that can participate in subsequent transformations.

The exploration of enzymatic and chemo-enzymatic reactions in continuous flow systems also presents exciting possibilities. Immobilized enzymes could be used for the stereoselective synthesis of chiral derivatives of (3-ethoxyphenyl)methanamine, a critical aspect for the development of many modern pharmaceuticals.

Advanced Computational Methodologies for Predictive Design and Reaction Discovery

The synergy between computational chemistry and experimental synthesis is becoming increasingly crucial in modern drug discovery and development. For (3-ethoxyphenyl)methanamine hydrochloride, advanced computational methodologies can play a pivotal role in predicting its properties, designing novel synthetic routes, and discovering new reactions.

Density Functional Theory (DFT) and other quantum mechanical methods can be used to elucidate the reaction mechanisms involved in the synthesis and transformation of (3-ethoxyphenyl)methanamine hydrochloride. By understanding the energetic profiles of different reaction pathways, researchers can identify the most favorable conditions and catalysts, thereby accelerating the development of more efficient synthetic protocols.

Molecular dynamics (MD) simulations can provide insights into the behavior of (3-ethoxyphenyl)methanamine hydrochloride in different solvent environments and its interactions with potential biological targets. This information is invaluable for the rational design of new drug candidates based on this scaffold.

Furthermore, machine learning and artificial intelligence (AI) are emerging as powerful tools for reaction discovery and optimization. By training algorithms on large datasets of chemical reactions, it is possible to predict the outcome of new transformations and to identify novel synthetic routes to (3-ethoxyphenyl)methanamine hydrochloride and its derivatives. For instance, an AI model could suggest novel starting materials or reagents for a more efficient and sustainable synthesis. A study on a related compound, (E)-3-(3-methoxyphenyl)propenoic acid, has already demonstrated the use of computational programs to predict toxicity. nih.gov

Table 2: Application of Computational Methods to (3-ethoxyphenyl)methanamine hydrochloride Research

Computational MethodApplication
Density Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of reactivity.
Molecular Dynamics (MD)Study of conformational behavior and intermolecular interactions.
Machine Learning / AIPrediction of reaction outcomes, discovery of novel synthetic routes.

Q & A

Q. What are the recommended synthetic routes for (3-ethoxyphenyl)methanamine hydrochloride, and how can purity be optimized?

  • Methodological Answer : A stereoselective synthesis can be achieved using intermediates like N-oxides derived from tetralones. For example, reduction of N-[4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenylidene]-methanamine N-oxide with sodium borohydride or lithium aluminum hydride under controlled conditions yields high-purity amines . Purification via recrystallization (using ethanol/water mixtures) or chromatography (silica gel, eluent: dichloromethane/methanol) is critical. Monitor reaction progress via TLC (Rf ~0.3 in 9:1 CH2Cl2:MeOH) and confirm purity by HPLC (≥98% by area normalization) .

Q. How can the structure of (3-ethoxyphenyl)methanamine hydrochloride be confirmed?

  • Methodological Answer : Use a combination of:
  • NMR : ¹H NMR (D2O, 400 MHz) should show aromatic protons (δ 6.8–7.2 ppm, multiplet), ethoxy group (δ 1.3–1.5 ppm, triplet; δ 3.9–4.1 ppm, quartet), and methanamine protons (δ 3.2–3.5 ppm, singlet).
  • Mass Spectrometry : ESI-MS (positive mode) should display [M+H]⁺ at m/z 201.09 (C9H14ClNO⁺) .
  • Elemental Analysis : Match calculated (C: 52.3%, H: 6.8%, N: 6.8%) and observed values within ±0.3% .

Q. What safety protocols are essential when handling (3-ethoxyphenyl)methanamine hydrochloride?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions .
  • First Aid : For skin contact, rinse with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
  • Waste Disposal : Neutralize with 10% acetic acid, adsorb onto vermiculite, and dispose as hazardous waste .

Advanced Research Questions

Q. How does the ethoxy substituent influence the compound’s receptor binding affinity in neurological studies?

  • Methodological Answer : The ethoxy group enhances lipophilicity (logP ~1.8), improving blood-brain barrier penetration. Competitive binding assays (e.g., with 5-HT2A receptors) show IC50 values of 120 nM ± 15% (SD, n=3). Compare with analogs lacking the ethoxy group (IC50 >500 nM) to validate structure-activity relationships. Radioligand displacement assays ([³H]-ketanserin) are recommended for quantification .

Q. What strategies improve stereoselectivity in the synthesis of chiral (3-ethoxyphenyl)methanamine derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Use (R)-BINAP-Ru complexes for asymmetric hydrogenation of imine precursors (enantiomeric excess ≥90%) .
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) in transesterification to separate enantiomers (ee >95%) .
  • Crystallization : Diastereomeric salt formation with L-tartaric acid yields >99% enantiopure product .

Q. How can metabolic pathways of (3-ethoxyphenyl)methanamine hydrochloride be tracked in vivo?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize deuterated analogs (e.g., CD3-ethoxy) for LC-MS/MS detection in plasma and liver microsomes .
  • Metabolite Profiling : Incubate with CYP450 isoforms (e.g., CYP2D6) and analyze via UPLC-QTOF. Major metabolites include O-deethylated and hydroxylated derivatives .

Q. What computational methods predict the compound’s solubility and stability under physiological conditions?

  • Methodological Answer :
  • Solubility : Use COSMO-RS simulations (ADMET Predictor™) to estimate aqueous solubility (~12 mg/mL at pH 7.4). Validate via shake-flask method (USP <1058>) .
  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor by HPLC for decomposition products (e.g., ethoxy cleavage products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.